BenchChemオンラインストアへようこそ!

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one

Physicochemical profiling Lipophilicity Drug-likeness

Obtain the 4-methylphenylacetyl reference standard for PI3Kδ inhibitor & PAR2 antagonist SAR programs. Unlike generic 4-acyl analogues, this compound's specific acyl group yields intermediate lipophilicity (logP ~2.7) and a single H-bond donor, making it a precise calibrant for PAMPA/Caco-2 permeability assays. The free N1-H position enables modular derivatization (alkylation, arylation) for focused library synthesis. CAS 952835-31-3 and InChI Key DQWPDMLNJOMSDY-UHFFFAOYSA-N guarantee unambiguous identity, eliminating regioisomer confusion during procurement.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 952835-31-3
Cat. No. B2501898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
CAS952835-31-3
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C
InChIInChI=1S/C15H20N2O2/c1-11-4-6-12(7-5-11)10-13(18)17-9-8-16-14(19)15(17,2)3/h4-7H,8-10H2,1-3H3,(H,16,19)
InChIKeyDQWPDMLNJOMSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one (CAS 952835-31-3) — Core Identity and Scaffold Context


3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one (CAS 952835-31-3) is a synthetic small molecule composed of a 3,3-dimethylpiperazin-2-one core N-acylated with a 4-methylphenylacetyl group (molecular formula C₁₅H₂₀N₂O₂, MW 260.33 g/mol) . The 3,3-dimethylpiperazin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate or pharmacophore in multiple drug discovery programs, including Phosphatidylinositol 3-kinase δ (PI3Kδ) inhibitors and protease-activated receptor 2 (PAR2) antagonists [1]. The specific 4-methylphenylacetyl substituent differentiates this compound from other 4-acyl-3,3-dimethylpiperazin-2-one analogues, imparting distinct physicochemical and potentially biological properties that are critical for reproducible research outcomes .

Why 4-Acyl-3,3-dimethylpiperazin-2-one Analogues Cannot Be Interchanged: The Case for CAS 952835-31-3


Within the 4-acyl-3,3-dimethylpiperazin-2-one series, the nature of the N4-acyl substituent governs key molecular properties — lipophilicity (logP), topological polar surface area (TPSA), hydrogen-bonding capacity, and steric bulk — that directly influence solubility, membrane permeability, target binding, and metabolic stability [1]. Replacing the 4-methylphenylacetyl group with a smaller acetyl (C₂), a chloroacetyl, or a bulkier heteroaryl-acetyl moiety yields compounds with fundamentally different physicochemical profiles and, where biological data exist, divergent potency and selectivity fingerprints [2]. Even among close arylacetyl analogues, the substitution pattern on the phenyl ring (e.g., 4-methylphenyl vs. 1,3-benzodioxol-5-yl vs. unsubstituted phenyl) alters electron density, conformational preferences, and potential π-stacking interactions . Generic interchange without explicit comparative data therefore risks irreproducible results, wasted procurement expenditure, and misattribution of biological activity.

Quantitative Differentiation Evidence for 3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one (CAS 952835-31-3) Versus Closest Analogues


Physicochemical Differentiation: Molecular Weight, logP, and TPSA Comparison with the 1,3-Benzodioxol-5-yl Analogue

The target compound (MW 260.33 g/mol, formula C₁₅H₂₀N₂O₂) is 30.0 g/mol lighter than its closest commercially catalogued analogue, 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-3,3-dimethylpiperazin-2-one (CAS 946313-62-8, MW 290.31 g/mol, formula C₁₅H₁₈N₂O₄) [1]. The replacement of the 4-methylphenyl group (CH₃–C₆H₄–) with a 1,3-benzodioxol-5-yl group (–C₆H₃O₂CH₂–) introduces two additional oxygen atoms, increasing hydrogen-bond acceptor count from 3 to 4 and raising the topological polar surface area (TPSA) from approximately 67.9 Ų to a higher value, which is expected to reduce passive membrane permeability relative to the target compound [1][2]. Computed logP values for the target compound are predicted at approximately 2.7 , placing it in a more lipophilic range compared to the benzodioxolyl analogue (XLogP3 = 0.8) [1], implying superior membrane partitioning for the 4-methylphenylacetyl derivative.

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Scaffold Validation: The 3,3-Dimethylpiperazin-2-one Core as a Pharmacologically Productive Template in PI3Kδ and PAR2 Inhibitor Programs

The 3,3-dimethylpiperazin-2-one scaffold has been validated in multiple drug discovery campaigns. In the PI3Kδ program, the 4-acetyl-3,3-dimethylpiperazin-2-one moiety, when elaborated with an N1-aryl substituent, yielded a clinical candidate with nanomolar enzymatic potency (PDB 5VLR, co-crystal structure at 2.80 Å resolution) [1]. Separately, the related 4-(imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one derivative I-191 (CAS 1690172-25-8) was characterized as a potent PAR2 antagonist . While the target compound (CAS 952835-31-3) lacks the N1-aryl substitution present in these advanced leads, it retains the identical 3,3-dimethylpiperazin-2-one core and differs only in the N4-acyl group (4-methylphenylacetyl vs. acetyl or heteroaryl-carbonyl). This positions the target compound as a modular intermediate for SAR exploration or as a control compound with a distinct N4-acyl pharmacophore in the same chemical space.

Kinase inhibition Immunology Structure-activity relationship Drug discovery

Substituent-Dependent Property Modulation: Acyl Group Impact on Hydrogen-Bonding Capacity and Solubility

The target compound contains three hydrogen-bond acceptors (two carbonyl oxygens plus the piperazinone ring nitrogen) and one hydrogen-bond donor (the piperazinone NH), matching the HBA/HBD profile of the chloroacetyl analogue (CAS 626223-67-4, C₈H₁₃ClN₂O₂, MW 204.65 g/mol) but with a substantially larger and more lipophilic acyl group [1]. The presence of the 4-methylphenyl ring increases both the molecular surface area available for van der Waals interactions and the compound's predicted melting point relative to the chloroacetyl analogue (which lacks the aromatic ring) [2]. The single hydrogen-bond donor restricts intermolecular hydrogen-bonding networks compared to analogues bearing additional NH or OH groups, potentially favoring higher solubility in moderately polar organic solvents while limiting aqueous solubility .

Solubility Formulation Crystallinity Pre-formulation

Availability and Purity Transparency: A Procurement-Relevant Differentiator from Non-Catalogued Analogues

The target compound (CAS 952835-31-3) is listed by multiple chemical suppliers with explicitly stated catalog numbers, enabling competitive sourcing and price comparison . The closely related 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-3,3-dimethylpiperazin-2-one (CAS 946313-62-8) is available through Life Chemicals at 90%+ purity (20 μmol for $118.5) [1]. In contrast, many other 4-acyl-3,3-dimethylpiperazin-2-one variants with different aryl substituents are not commercially catalogued and require custom synthesis, introducing lead time, cost, and purity validation burdens. The target compound's multi-vendor availability with documented CAS registry and IUPAC nomenclature reduces procurement risk and ensures batch-to-batch traceability.

Commercial availability Purity Supply chain Research reagents

Recommended Application Scenarios for 3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one (CAS 952835-31-3) Based on Quantitative Differentiation Evidence


SAR Probe for Arylacetyl Substitution Effects on the 3,3-Dimethylpiperazin-2-one Scaffold

Researchers investigating structure-activity relationships of 4-acyl-3,3-dimethylpiperazin-2-ones should procure this compound as the 4-methylphenylacetyl reference point. Its intermediate lipophilicity (predicted logP ≈ 2.7) and single H-bond donor position it between the more polar benzodioxolyl analogue (logP = 0.8) and bulkier heteroaryl-carbonyl derivatives used in PI3Kδ and PAR2 programs . Testing this compound alongside the 4-acetyl, 4-chloroacetyl, and 4-(benzodioxolyl)acetyl variants enables systematic mapping of how acyl group electronics and sterics influence target binding and cellular activity [1].

Physicochemical Control Compound in Membrane Permeability and Solubility Assays

The target compound's predicted logP of ~2.7 and TPSA of ~103.7 Ų place it within oral drug-like chemical space (Rule-of-Five compliant without violations) . When used as a control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, it provides a moderately lipophilic, non-ionizable baseline distinct from both the highly polar benzodioxolyl analogue and the low-MW chloroacetyl analogue. This makes it a valuable calibrant for assessing how incremental changes in arylacetyl substituent properties translate to permeability differences across the 4-acyl-3,3-dimethylpiperazin-2-one series [1].

Intermediate for Diversification into N1-Substituted 3,3-Dimethylpiperazin-2-one Libraries

The target compound retains a free NH at the piperazinone N1 position (one H-bond donor), enabling further functionalization via alkylation, arylation, or sulfonylation. This modularity makes it a strategic building block for generating focused libraries of N1-substituted-4-(4-methylphenylacetyl)-3,3-dimethylpiperazin-2-ones, expanding the chemical space explored in the PI3Kδ inhibitor patent family (e.g., US 10,214,537) where N1-aryl-4-acetyl-3,3-dimethylpiperazin-2-ones were key intermediates . The pre-installed 4-methylphenylacetyl group eliminates the need for late-stage acylation, streamlining synthetic workflows [1].

Procurement-Standardized Reference for Inter-Laboratory Reproducibility Studies

Given its multi-vendor commercial availability with consistent CAS registry (952835-31-3), IUPAC nomenclature, and defined stereochemistry (achiral at the 3-position due to geminal dimethyl substitution), this compound can serve as a standardized reference material for inter-laboratory reproducibility initiatives. The InChI Key (DQWPDMLNJOMSDY-UHFFFAOYSA-N) provides an unambiguous digital fingerprint that prevents identity confusion with positional isomers or N1-substituted regio-isomers, a known risk when piperazin-2-one derivatives are ordered by name alone .

Quote Request

Request a Quote for 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.